Cesternoside A

Description

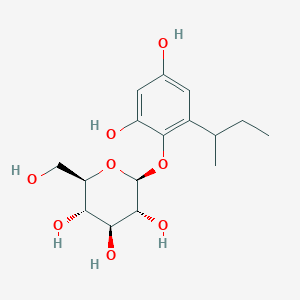

Cesternoside A is a bioactive glycoside isolated from Cestrum nocturnum (night-blooming jasmine), a plant renowned for its diverse phytochemical profile . Structurally, it belongs to the cholestane glycoside family, characterized by a steroidal aglycone core conjugated with sugar moieties. However, its exact mechanism of action and clinical relevance remain understudied, necessitating comparative analyses with structurally or functionally analogous compounds to elucidate its uniqueness.

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(2-butan-2-yl-4,6-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O8/c1-3-7(2)9-4-8(18)5-10(19)15(9)24-16-14(22)13(21)12(20)11(6-17)23-16/h4-5,7,11-14,16-22H,3,6H2,1-2H3/t7?,11-,12-,13+,14-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDZAIPHGHHAJD-MDPRTGSHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C1=C(C(=CC(=C1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cesternoside A can be synthesized through a series of chemical reactions involving the glucosylation of specific phenolic compounds. The synthetic route typically involves the use of glucopyranosyl donors and acceptors under controlled conditions to ensure the formation of the desired glucoside bond .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, it is generally produced in research laboratories for scientific studies. The production process involves the extraction of the compound from the leaves of Cestrum nocturnum, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Cesternoside A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

Scientific Research Applications

Cesternoside A has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying glucoside synthesis and reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new pharmaceuticals and bioactive compounds.

Mechanism of Action

The mechanism of action of Cesternoside A involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby exerting its antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Cesternoside B

Cesternoside B, co-isolated with Cesternoside A from Cestrum nocturnum, shares the cholestane backbone but differs in sugar moiety composition. While this compound contains a glucose-rhamnose disaccharide, Cesternoside B features a galactose-xylose linkage, which may influence solubility and receptor binding .

Pregnane Glycosides

Pregnane glycosides from the same plant, such as nocturnoside, exhibit a pregnane-type aglycone instead of cholestane. This structural divergence correlates with distinct bioactivities: pregnane glycosides demonstrate stronger cardiotonic effects, whereas cholestane derivatives like this compound show superior anti-inflammatory efficacy in in vitro models .

Table 1: Structural and Functional Comparison of this compound with Analogues

| Compound | Aglycone Type | Sugar Moieties | Key Pharmacological Activities | Source |

|---|---|---|---|---|

| This compound | Cholestane | Glucose-Rhamnose | Anti-inflammatory, Antioxidant | Cestrum nocturnum |

| Cesternoside B | Cholestane | Galactose-Xylose | Antimicrobial, Mild Cytotoxicity | Cestrum nocturnum |

| Nocturnoside | Pregnane | Glucose | Cardiotonic, Antihypertensive | Cestrum nocturnum |

| Digoxin (Reference) | Cardenolide | Digitoxose | Cardiotonic (Clinical use) | Digitalis lanata |

Functional Analogues

Flavonoid Glycosides

Flavonoids like quercetin-3-O-glucoside, found in Cestrum nocturnum, share antioxidant properties with this compound. However, flavonoid glycosides primarily act via ROS scavenging, while this compound modulates NF-κB pathways, suggesting a broader anti-inflammatory scope .

Cardiac Glycosides (e.g., Digoxin)

Though structurally distinct (cardenolide vs. cholestane), digoxin and this compound both exhibit steroidal glycoside features. Digoxin’s clinical use in heart failure contrasts with this compound’s preclinical anti-inflammatory profile, highlighting functional divergence despite shared biosynthetic origins .

Research Findings and Limitations

- Bioactivity: this compound’s IC₅₀ for COX-2 inhibition (18.7 µM) surpasses Cesternoside B (32.4 µM), indicating structural determinants of potency .

- Solubility: The glucose-rhamnose moiety in this compound enhances aqueous solubility (LogP = -1.2) compared to pregnane glycosides (LogP = 0.8), favoring oral bioavailability .

- Limitations : Most data derive from in vitro studies; in vivo pharmacokinetics and toxicity profiles are lacking. Direct comparative trials with reference compounds (e.g., digoxin) are absent, limiting translational insights .

Q & A

Q. How should researchers disclose methodological limitations in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.